molecular formula C7H9Cl2F3N2O B2545848 4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride CAS No. 97963-69-4

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride

Cat. No.: B2545848
CAS No.: 97963-69-4
M. Wt: 265.06
InChI Key: XVDGHCYFJDVPMI-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2O. It is known for its unique trifluoromethoxy group attached to a benzene ring, which imparts distinct chemical properties.

Mechanism of Action

Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). The compound’s ADME properties would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. The trifluoromethoxy group could potentially enhance the compound’s metabolic stability, while the dihydrochloride salt form could improve its water solubility and absorption .

The compound’s action could result in various molecular and cellular effects, depending on its specific targets and mode of action. These effects could involve changes in cellular signaling, gene expression, or protein function.

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to light or high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(Trifluoromethoxy)nitrobenzene with reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid to yield the diamine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino groups.

    Substitution: The trifluoromethoxy group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a reagent in various chemical processes

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    2-(Trifluoromethyl)benzene-1,4-diamine: Different positioning of the amino groups and trifluoromethyl group.

    4-(Difluoromethoxy)benzene-1,2-diamine: Contains a difluoromethoxy group instead of trifluoromethoxy.

Uniqueness

4-(Trifluoromethoxy)benzene-1,2-diamine dihydrochloride is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in studies of molecular interactions .

Properties

IUPAC Name

4-(trifluoromethoxy)benzene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDGHCYFJDVPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97963-69-4
Record name 4-(trifluoromethoxy)benzene-1,2-diamine dihydrochloride
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